molecular formula C27H29N5O3S2 B12150601 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150601
M. Wt: 535.7 g/mol
InChI Key: SMIFQCWNQLCWRA-JCMHNJIXSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the piperazine derivative, followed by the introduction of the hydroxyethyl group. Subsequent steps involve the formation of the pyrido[1,2-a]pyrimidin-4-one core and the attachment of the thiazolidin-5-ylidene moiety. Each step requires careful control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the development of more efficient catalysts and greener solvents could further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The thioxo group can be reduced to a thiol group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group would yield a ketone, while reduction of the thioxo group would produce a thiol.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Its properties may make it useful in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with molecular targets in the body. This could include binding to enzymes or receptors, thereby modulating their activity. The specific pathways involved would depend on the biological context and the particular targets of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[3-(4-methylbenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one: shares similarities with other compounds containing piperazine, pyrimidine, and thiazolidine moieties.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: is another compound with a complex structure and multiple functional groups.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29N5O3S2

Molecular Weight

535.7 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H29N5O3S2/c1-18-3-6-20(7-4-18)17-32-26(35)22(37-27(32)36)15-21-24(30-11-9-29(10-12-30)13-14-33)28-23-8-5-19(2)16-31(23)25(21)34/h3-8,15-16,33H,9-14,17H2,1-2H3/b22-15-

InChI Key

SMIFQCWNQLCWRA-JCMHNJIXSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)CCO)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=C(N=C4C=CC(=CN4C3=O)C)N5CCN(CC5)CCO)SC2=S

Origin of Product

United States

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